3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods, as well as using microwave irradiation . Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis.
Chemical Reactions Analysis
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,2-b]thiazole: Exhibits similar pharmacological properties but with different structural features.
Imidazo[1,2-c]pyrimidine: Another related compound with unique biological activities.
Biological Activity
3,4-Dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and infections.
- Molecular Formula : C22H19N3O
- Molecular Weight : 341.41 g/mol
- IUPAC Name : this compound
- LogP : 4.612 (indicating moderate lipophilicity)
- Water Solubility : LogSw -4.34 (indicating low solubility)
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminopyridines with α-bromoketones. Various methods can be employed, including solvent-free and microwave-assisted reactions, which enhance yield and reduce reaction time .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 12.5 | Moderate inhibition |
A549 (Lung) | 10.0 | Strong inhibition |
SK-BR-3 (Breast) | 8.0 | High sensitivity |
The mechanism of action appears to involve the inhibition of specific kinases associated with cell growth and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:
Pathogen | MIC (µg/mL) | Effect |
---|---|---|
Staphylococcus aureus | 15 | Effective against resistant strains |
Escherichia coli | 20 | Moderate inhibition |
Pseudomonas aeruginosa | 30 | Weak inhibition |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.
- DNA Intercalation : It might also interact with DNA, disrupting replication and transcription processes.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
- Case Study on Antimicrobial Efficacy :
Properties
IUPAC Name |
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-11-12-18(14-16(15)2)22(26)24-21-20(17-8-4-3-5-9-17)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLAYOMZXQCNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.